molecular formula C22H18N2O4S3 B4148016 BENZYL 2-[(3-{[2-(BENZYLOXY)-2-OXOETHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-5-YL)SULFANYL]ACETATE

BENZYL 2-[(3-{[2-(BENZYLOXY)-2-OXOETHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-5-YL)SULFANYL]ACETATE

Cat. No.: B4148016
M. Wt: 470.6 g/mol
InChI Key: FESKORARFOGMKM-UHFFFAOYSA-N
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Description

Dibenzyl 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate is an organic compound characterized by the presence of benzyl groups, cyano, and isothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate typically involves the reaction of benzyl bromide with 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Dibenzyl 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of dibenzyl 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate involves its interaction with specific molecular targets. The cyano and isothiazole moieties can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl ketone: Similar in structure but lacks the cyano and isothiazole groups.

    Benzyl acetate: Contains benzyl groups but differs in the functional groups attached.

    Isothiazole derivatives: Share the isothiazole moiety but have different substituents.

Uniqueness

Dibenzyl 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate is unique due to the combination of benzyl, cyano, and isothiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 2-[[4-cyano-3-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1,2-thiazol-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S3/c23-11-18-21(29-14-19(25)27-12-16-7-3-1-4-8-16)24-31-22(18)30-15-20(26)28-13-17-9-5-2-6-10-17/h1-10H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESKORARFOGMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=C(C(=NS2)SCC(=O)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BENZYL 2-[(3-{[2-(BENZYLOXY)-2-OXOETHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-5-YL)SULFANYL]ACETATE
Reactant of Route 2
BENZYL 2-[(3-{[2-(BENZYLOXY)-2-OXOETHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-5-YL)SULFANYL]ACETATE
Reactant of Route 3
Reactant of Route 3
BENZYL 2-[(3-{[2-(BENZYLOXY)-2-OXOETHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-5-YL)SULFANYL]ACETATE
Reactant of Route 4
Reactant of Route 4
BENZYL 2-[(3-{[2-(BENZYLOXY)-2-OXOETHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-5-YL)SULFANYL]ACETATE
Reactant of Route 5
Reactant of Route 5
BENZYL 2-[(3-{[2-(BENZYLOXY)-2-OXOETHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-5-YL)SULFANYL]ACETATE
Reactant of Route 6
Reactant of Route 6
BENZYL 2-[(3-{[2-(BENZYLOXY)-2-OXOETHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-5-YL)SULFANYL]ACETATE

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